molecular formula C11H16O2 B14128240 3-(3-Ethylphenoxy)propan-1-OL CAS No. 939381-29-0

3-(3-Ethylphenoxy)propan-1-OL

Cat. No.: B14128240
CAS No.: 939381-29-0
M. Wt: 180.24 g/mol
InChI Key: VPAIRMMAQDLQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethylphenoxy)propan-1-OL is an organic compound characterized by the presence of an ethylphenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenoxy)propan-1-OL typically involves the reaction of 3-ethylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction with sodium hydroxide. The reaction conditions generally include:

    Reaction of 3-ethylphenol with epichlorohydrin: This step is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the epoxide intermediate.

    Nucleophilic substitution: The epoxide intermediate is then reacted with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenoxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

3-(3-Ethylphenoxy)propan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethylphenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol: Similar structure but with an isopropylamino group.

    3-(3-p-Tolylisoxazol-5-yl)propan-1-ol: Contains a tolylisoxazol group instead of an ethylphenoxy group.

Uniqueness

3-(3-Ethylphenoxy)propan-1-OL is unique due to its specific combination of an ethylphenoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

939381-29-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(3-ethylphenoxy)propan-1-ol

InChI

InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3

InChI Key

VPAIRMMAQDLQLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.